2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
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Overview
Description
2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both nitrogen and carbon atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the imidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of high-purity starting materials and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens, alkylating agents, acylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole: Shares a similar imidazole ring structure but lacks the ethyl ester group.
5-methyl-2-phenylimidazole: Similar structure but with different substituents on the imidazole ring.
2-aminophenylimidazole: Lacks the methyl group and ethyl ester group.
Uniqueness
2-(2-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATRBWDATBWRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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